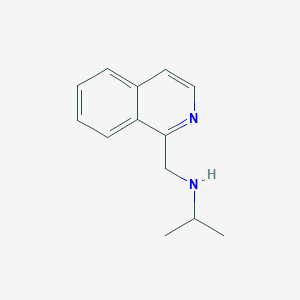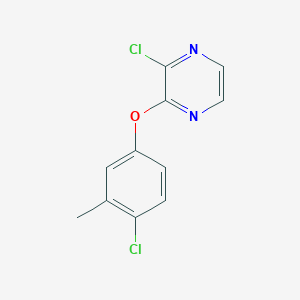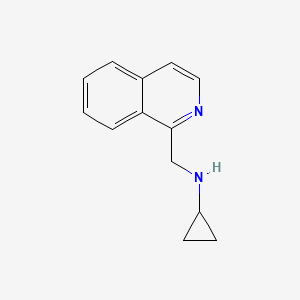
N-(isoquinolin-1-ylmethyl)cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(isoquinolin-1-ylmethyl)cyclopropanamine is a compound that features a cyclopropane ring attached to an isoquinoline moiety via a methylamine linkage. Isoquinoline derivatives are known for their diverse biological activities and are often found in natural alkaloids. This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(isoquinolin-1-ylmethyl)cyclopropanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of N-(2-ethynylphenyl)- and N-(2-ethynylbenzyl)-tosylamides, which undergo carbocyclization reactions to form the desired isoquinoline derivatives . Another approach involves the use of aromatic aldehydes and aminoacetals, which cyclize under acidic conditions to produce isoquinolines .
Industrial Production Methods
Industrial production of isoquinoline derivatives often employs catalytic processes to enhance yield and purity. Rhodium-catalyzed cyclization has become a significant strategy for producing heterocyclic structures, including isoquinoline derivatives . These methods are designed to be efficient and environmentally friendly, minimizing the formation of side products and reducing the need for harsh reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(isoquinolin-1-ylmethyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the isoquinoline ring or the cyclopropane moiety.
Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield isoquinoline N-oxides, while reduction can produce tetrahydroisoquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of isoquinoline-based compounds.
Scientific Research Applications
N-(isoquinolin-1-ylmethyl)cyclopropanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(isoquinolin-1-ylmethyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives often act on enzymes and receptors, modulating their activity and leading to various biological effects . The exact mechanism depends on the specific structure of the derivative and its target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoquinoline derivatives such as:
- Tetrahydroisoquinoline
- Isoquinoline N-oxides
- N-alkylated isoquinolines
Uniqueness
N-(isoquinolin-1-ylmethyl)cyclopropanamine is unique due to its cyclopropane ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(isoquinolin-1-ylmethyl)cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-2-4-12-10(3-1)7-8-14-13(12)9-15-11-5-6-11/h1-4,7-8,11,15H,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSFWYDHXVOVMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=NC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine](/img/structure/B7872892.png)
![{3-[(Piperidin-4-yl)methoxy]phenyl}methanol](/img/structure/B7872898.png)
![[1,3'-Bipiperidine]-4-carboxamide](/img/structure/B7872910.png)
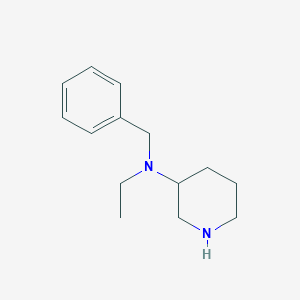
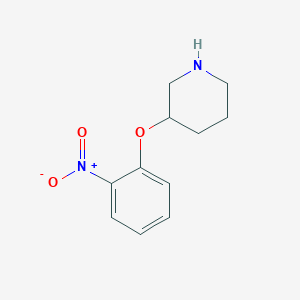
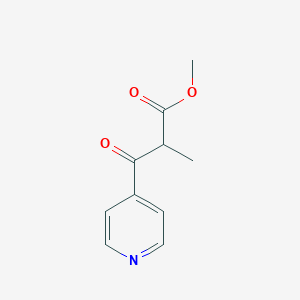

![Boronic acid, B-[2-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-](/img/structure/B7872944.png)
![3-Methyl-2-[[4-(trifluoromethyl)phenyl]methyl]butanoic acid](/img/structure/B7872957.png)
